One paper describes the synthesis of a related compound, 4-ethoxy-2-methyl-5-morpholino-3(2H)-pyridazinone (Emorfazone), which shares structural similarities with 4-Pyrimidinol, 6-methyl-2-morpholino-. [] The photochemical oxidation of Emorfazone using a pyrimido[5,4-g]pteridine 5-oxide catalyst led to the formation of several products, including compounds with modifications to the morpholine ring. [] This synthetic approach could potentially be adapted for the synthesis of 4-Pyrimidinol, 6-methyl-2-morpholino- or its derivatives.
The potential of 4-methyl-6-morpholinopyrimidine derivatives as anticancer agents has been explored, with some compounds exhibiting potent anticancer activity against various human cancer cell lines2. These compounds, such as 4c and 5h, have shown to induce apoptosis through the generation of reactive oxygen species (ROS) and the activation of caspase-3/7, leading to the degradation of nuclear DNA2.
Some derivatives of 4-Pyrimidinol, 6-methyl-2-morpholino-, such as 5-(6-methyl-2-substituted 4-pyrimidinyloxymethyl)-1,3,4-oxadiazole-2-thiones and their 3-morpholinomethyl derivatives, have demonstrated anti-inflammatory activity in vivo4. These compounds were found to be more active than acetylsalicylic acid, suggesting their potential as anti-inflammatory drugs.
Efficient and versatile methodologies have been developed for the synthesis of 4,6-disubstituted 2-(4-morpholinyl)pyrimidines, which are important bioactive compounds3. Additionally, novel 4-(4-morpholinophenyl)-6-arylpyrimidin-2-amines have been synthesized and characterized, highlighting the broad spectrum of biological activities associated with pyrimidine derivatives5.
The synthesis of 4-(2-hexylsulfanyl-6-methyl-pyrimidin-4-ylmethyl)-morpholine, a GABA_B enhancer, has been reported, showcasing the flexibility of the synthetic approaches for 2,4,6-substituted pyrimidines6. This compound could have implications for the treatment of neurological disorders.
A novel class of mesoionic pyrido[1,2-a]pyrimidinones, which includes pyrimidine derivatives, has been found to have exceptional insecticidal activity, acting primarily as inhibitors of nicotinic acetylcholine receptors (nAChRs)8. This discovery opens up new avenues for the development of insecticides targeting a range of insect species.
The mechanism of action of 4-Pyrimidinol, 6-methyl-2-morpholino- derivatives is multifaceted. For instance, 4-morpholino-6-aryl-1H-pyrazolo[3,4-d]pyrimidines have been identified as potent and selective inhibitors of the mammalian target of rapamycin (mTOR), a critical kinase involved in cell growth and proliferation1. The optimization of the 6-aryl substituent has led to the discovery of compounds with subnanomolar inhibitory concentrations, which are highly selective for mTOR over phosphatidylinositol 3-kinase alpha (PI3K-alpha)1. Additionally, molecular docking studies have shown that certain 4-methyl-6-morpholinopyrimidine derivatives bind to the ATP binding pocket of mTOR, inhibiting cancer cell proliferation by inducing apoptosis2.
CAS No.: 5516-88-1
CAS No.: 76663-30-4
CAS No.: 2508-19-2
CAS No.:
CAS No.: 2488-84-8
CAS No.: 876657-17-9